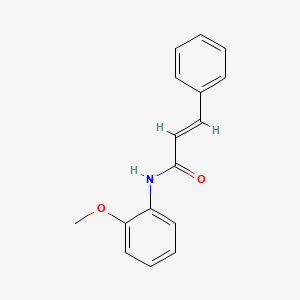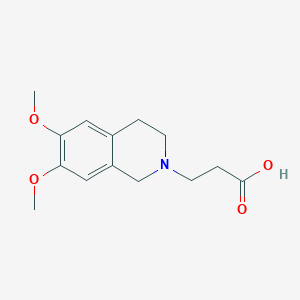
3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid is a chemical compound that has attracted attention due to its structural complexity and potential for various applications. Its synthesis and analysis involve intricate procedures that provide insights into its molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of this compound involves several key steps, including the Pictet-Spengler ring closure and asymmetric hydrogenation. A notable study by O'reilly, Derwin, and Lin (1990) presents an optically pure form of a related compound, achieved through the Pictet-Spengler ring closure of optically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt, without significant racemization. This process is facilitated by a developed asymmetric hydrogenation catalyst system that allows rapid screening of various chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid has been extensively studied. For example, the work by Shiotani et al. (1988) provides a detailed two-dimensional NMR spectral assignment and X-ray structural determination of a related compound, showcasing the compound's detailed molecular structure and contributing to a deeper understanding of its chemical characteristics (Shiotani, Morita, Ishida, In, & Tatemitsu, 1988).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its molecular structure. A study by Surikova et al. (2010) explores the reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolines with amines and arylhydrazines to synthesize corresponding amides and hydrazides, indicating the compound's versatility in forming various derivatives with potential antifungal activity (Surikova, Mikhailovskii, Aleksandrova, Kir’yanova, & Vakhrin, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. However, specific studies focusing solely on the physical properties of 3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid were not identified in the current literature search.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are essential for applications in synthesis and potential pharmaceutical use. The chemical properties can be inferred from studies on related compounds, such as the work by Kutsuma, Fujiyama, and Kobayashi (1972), which examines the cycloaddition reactions and pyrolysis of isoquinolinium derivatives, shedding light on the chemical behavior and reaction pathways of similar compounds (Kutsuma, Fujiyama, & Kobayashi, 1972).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSFXIIDLAELJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


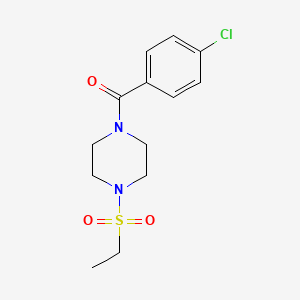
![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)
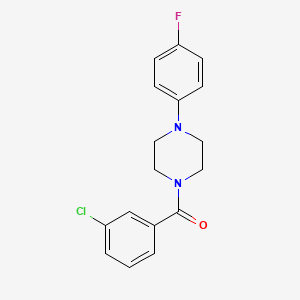
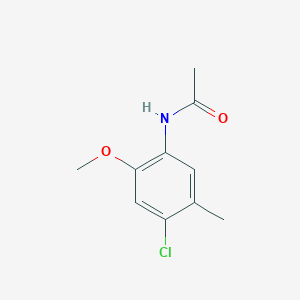
![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)

![N,N-dimethyl-3-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5630240.png)
![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)
![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)
![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)
